8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-4-18-8-10-19(11-9-18)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11,16H,4-7,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPAUAUBQJMUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and physical properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this imidazopurine derivative exhibit significant anticancer properties. Studies have shown that imidazopurines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : These compounds may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis.
- Case Study : A related compound demonstrated efficacy against human leukemia cells by inducing oxidative stress and disrupting mitochondrial function.
Antiviral Properties
Imidazopurine derivatives have also been investigated for their antiviral activities. The structural similarity to known antiviral agents suggests potential effectiveness against viral infections:
- Target Viruses : Specific studies have focused on their effects against RNA viruses, including hepatitis C and influenza.
- Mechanism : It is hypothesized that these compounds inhibit viral replication by targeting viral polymerases or other essential viral proteins.
Neurological Applications
The piperidine moiety in the structure indicates potential applications in neurology:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions and may be explored for treating neurodegenerative diseases.
- Case Study : Research on similar compounds has indicated improvements in memory retention and neuroprotection in animal models of Alzheimer's disease.
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:
- Toxicity Assessment : Preliminary studies indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines.
- Dose-Response Relationships : Investigations into dose-response relationships reveal that moderate doses are effective while minimizing adverse effects.
Mechanism of Action
The mechanism of action of 8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Core Heterocycle: The imidazo[1,2-g]purine-dione core (target compound) differs from pyrido[3,4-d]pyrimidinones (e.g., ) in electron distribution and hydrogen-bonding capacity.
- Substituent Effects : The 4-ethylphenyl group in the target compound offers greater hydrophobicity compared to benzylpiperazine () or methoxyphenyl () analogs, likely affecting membrane permeability.
Biological Activity
8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 434.54 g/mol. The presence of the piperidine moiety is particularly noteworthy as it is often associated with significant biological effects.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes and pathways. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at receptor sites relevant to disease states.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-g]purines exhibit promising anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Antibacterial and Antiviral Properties
The compound's potential antibacterial activity has also been explored. In vitro studies comparing its efficacy against standard antibiotics revealed that it possesses a notable inhibition zone against Escherichia coli, suggesting its potential as an antibacterial agent . Additionally, some derivatives have shown antiviral activities in preliminary screenings against viral pathogens .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to similar compounds:
Q & A
Q. What strategies address reproducibility challenges in multi-step syntheses of this compound?
- Methodological Answer : Implement strict batch-to-batch consistency protocols, including standardized reagent sources (e.g., anhydrous DMF from a single supplier) and reaction monitoring via inline FTIR. Document critical intermediates with LC-MS and NMR spectra for cross-validation. Collaborative round-robin testing across labs can identify procedural variables (e.g., stirring efficiency) affecting reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
